molecular formula C17H16N4O B2968687 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2034559-91-4

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No. B2968687
CAS RN: 2034559-91-4
M. Wt: 292.342
InChI Key: MZNCONJJIBMBGC-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Chipoline et al. (2018) synthesized a series of 1,2-naphthoquinone compounds tethered to 1,2,3-1H-triazoles, which were evaluated for their cytotoxic activity against cancer cell lines. The compounds with aromatic substituents linked to the 1,2,3-triazole ring exhibited superior cytotoxic activity, indicating the role of these substituents in enhancing anticancer efficacy (Chipoline et al., 2018).

Gholampour et al. (2019) reported the synthesis of novel 1,4-naphthoquinone-1,2,3-triazole hybrids through a copper-catalyzed click reaction. These compounds showed cytotoxic activity against various cancer cell lines, with certain derivatives demonstrating significant potential as anticancer agents by arresting the cell cycle in the G0/G1 phase (Gholampour et al., 2019).

Antioxidant Activity and Chemical Stability

The study by Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide with various moieties and evaluated their antioxidant activities. Some derivatives showed antioxidant activity superior to that of ascorbic acid, highlighting their potential as antioxidants (Tumosienė et al., 2020).

Electrochemical Applications

Mohammadi et al. (2018) developed a modified carbon paste electrode using a novel ferrocene derivative and core–shell magnetic nanoparticles for the electrochemical determination of various biomolecules. This research demonstrates the utility of such compounds in enhancing electrochemical sensor capabilities for detecting substances like epinephrine, uric acid, and folic acid (Mohammadi et al., 2018).

properties

IUPAC Name

2-naphthalen-1-yl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17(20-11-15(12-20)21-9-8-18-19-21)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNCONJJIBMBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone

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